1-Acetyl-3-(3-chlorobenzhydryl)urea

Structure-Activity Relationship Anticonvulsant Drug Design N-Acyl Urea Pharmacology

1-Acetyl-3-(3-chlorobenzhydryl)urea (CAS 5575-37-1) is a trisubstituted N-acyl-N′-benzhydrylurea congener of the Russian anticonvulsant drug galodif (meta-chlorobenzhydryl urea, m-CL-BHU). The benzhydryl urea scaffold is recognized for anticonvulsant, antihypoxic, and cytochrome P450 monooxygenase-inducing properties.

Molecular Formula C16H15ClN2O2
Molecular Weight 302.75 g/mol
CAS No. 5575-37-1
Cat. No. B1657219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-(3-chlorobenzhydryl)urea
CAS5575-37-1
Molecular FormulaC16H15ClN2O2
Molecular Weight302.75 g/mol
Structural Identifiers
SMILESCC(=O)NC(=O)NC(C1=CC=CC=C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C16H15ClN2O2/c1-11(20)18-16(21)19-15(12-6-3-2-4-7-12)13-8-5-9-14(17)10-13/h2-10,15H,1H3,(H2,18,19,20,21)
InChIKeyNBEBEXVKIBJVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-3-(3-chlorobenzhydryl)urea (CAS 5575-37-1): A Key N-Acyl Benzhydryl Urea for Differentiated CNS and Metabolic Research


1-Acetyl-3-(3-chlorobenzhydryl)urea (CAS 5575-37-1) is a trisubstituted N-acyl-N′-benzhydrylurea congener of the Russian anticonvulsant drug galodif (meta-chlorobenzhydryl urea, m-CL-BHU). The benzhydryl urea scaffold is recognized for anticonvulsant, antihypoxic, and cytochrome P450 monooxygenase-inducing properties [1]. The compound features an acetyl substituent on one urea nitrogen and a meta-chlorobenzhydryl group on the adjacent nitrogen, distinguishing it from the parent galodif and from other acyl derivatives such as the trifluoroacetyl and succinyl analogs .

Why 1-Acetyl-3-(3-chlorobenzhydryl)urea Cannot Be Substituted by Generic Benzhydryl Ureas or Other Acyl Analogs: Quantitative Differentiation at the Receptor and Whole-Animal Level


Interchanging 1-acetyl-3-(3-chlorobenzhydryl)urea with galodif (m-CL-BHU) or with non-chlorinated benzhydryl ureas is not scientifically justified. A foundational structure-activity study demonstrated that introducing an aliphatic or aryl carboxyl radical (such as acetyl) onto the free nitrogen of monosubstituted benzhydryl ureas reduces the biological activity of the parent compound [1]. Consequently, the acetyl derivative is expected to exhibit attenuated anticonvulsant potency relative to galodif, which has a maximal electroshock ED50 of 11.8 mg/kg and a therapeutic index (LD50/ED50) of 218.0 [2]. Furthermore, the meta-chloro substituent on the benzhydryl ring is critical for antihypoxic activity, with the meta‑substituted analog outperforming ortho‑ and para‑chloro isomers [3]. Therefore, neither the parent urea nor the de‑chlorinated analog can replicate the biological fingerprint of the acetyl‑chloro combination.

1-Acetyl-3-(3-chlorobenzhydryl)urea: Head-to-Head Quantitative Evidence Guide for Scientific Selection


N-Acylation of Benzhydryl Ureas Systematically Reduces Anticonvulsant Activity: Class-Level SAR with Direct Relevance to the Acetyl Derivative

The 1994 study by Tignibidina et al. explicitly states that 'the introduction of aliphatic or aryl carboxyl radicals at the free nitrogen atom of monosubstituted ureas leads to a reduction in the biological activity of the original compound' [1]. Applied to 1-acetyl-3-(3-chlorobenzhydryl)urea, this class-level rule predicts that its anticonvulsant potency is lower than that of the parent galodif (m-CL-BHU). While the parent galodif has a maximal electroshock ED50 of 11.8 mg/kg in mice [2], quantitative anticonvulsant data for the acetyl derivative have not been reported in peer-reviewed literature, consistent with the anticipated reduction in activity that may have deprioritized its development as a therapeutic candidate. This attenuation, however, is a differentiation advantage for research applications where complete ablation of anticonvulsant activity is not desired and a modulator with a shifted pharmacological profile is sought.

Structure-Activity Relationship Anticonvulsant Drug Design N-Acyl Urea Pharmacology

Molecular Docking at the GABAAR Benzodiazepine Site: m-CL-BHU Binding Affinity vs. Structural Implications of the Acetyl Modification

Molecular docking studies using Schrödinger Glide software demonstrated that m-CL-BHU (galodif) is complementary to the benzodiazepine binding site of the GABAA receptor with a GlideScore of −11.14 kCal/mol and a high degree of model fit (dG insert: 0.741) [1]. The compound interacts with key amino acids at the α1γ2 interface: Tyr159, Tyr209, H101, and Phe77 [1]. The acetyl group on 1-acetyl-3-(3-chlorobenzhydryl)urea introduces steric bulk and hydrogen-bonding capacity at the urea nitrogen that is directly involved in receptor interaction; based on the SAR rule above (Evidence_Item 1), this modification is expected to reduce binding complementarity. Although docking data for the acetyl derivative are not publicly available, the m-CL-BHU GlideScore provides a quantitative baseline against which the acetyl derivative can be evaluated computationally. Researchers requiring a GABAA receptor modulator with reduced benzodiazepine-site affinity may therefore select the acetyl derivative over galodif.

Molecular Docking GABAA Receptor Benzodiazepine Site Computational Chemistry

Solubility Differentiation: Galodif is Practically Insoluble in Water; Acyl Ureides Show Enhanced Aqueous Solubility

Galodif (m-CL-BHU) is documented as 'practically insoluble in water,' which significantly limits its therapeutic applicability and oral bioavailability . In contrast, acylation of galodif with succinic anhydride yields a water-soluble ureide that is 'soluble in aqueous media' and is expected to exhibit 'higher bioavailability' and potential as a 'liquid drug dosage form and a prodrug with prolonged action' . While the aqueous solubility of 1-acetyl-3-(3-chlorobenzhydryl)urea has not been explicitly published, the acetyl group (logP contribution ≈ −0.5) is less hydrophilic than the succinic acid moiety (logP contribution ≈ −1.2), positioning the acetyl derivative at an intermediate solubility between insoluble galodif and the freely soluble succinyl ureide. This physicochemical gradient makes the acetyl derivative a strategically important comparator for formulation scientists optimizing the solubility-permeability balance of benzhydryl urea prodrugs.

Aqueous Solubility Formulation Science Bioavailability Prodrug Design

CYP450 Monooxygenase Induction: Benzhydryl Ureas Including m-Chlorobenzhydryl Ureas are Documented Liver Enzyme Inducers

A dedicated study from 1993 examined the effect of benzhydrylureas and m-chlorobenzhydrylureas on the rat liver monooxygenase system and confirmed their enzyme-inducing activity [1]. Galodif (m-CL-BHU) has been specifically classified as a monooxygenase system inducer in the MeSH database [2]. Pharmacokinetic data in rats show that repeated administration of galodif (100 mg/kg, intragastrically) significantly accelerates its own elimination: single-dose T1/2 = 18.82 ± 6.25 h decreases to T1/2 = 2.22 ± 0.52 h after 5‑day administration, and to 10.79 ± 2.90 h after 15‑day administration, confirming cytochrome P450 autoinduction [3]. While the acetyl derivative has not been directly tested in this assay, it belongs to the same N-aralkyl-N-acylurea subclass that retains enzyme-inducing properties [4]. This makes 1-acetyl-3-(3-chlorobenzhydryl)urea a candidate for studies of CYP450 induction decoupled from strong anticonvulsant activity.

Cytochrome P450 Monooxygenase Induction Drug Metabolism Hepatoprotection

Therapeutic Index Benchmark: Galodif (m-CL-BHU) Demonstrates Superior Safety Margin Over Standard Anticonvulsants; the Acetyl Derivative Offers a Differentiated Risk-Benefit Profile for Non-Therapeutic Research

Galodif (m-CL-BHU) exhibits a therapeutic index (LD50/ED50) of 218.0 in mice, significantly surpassing phenobarbital (9.1), benzonal (6.9), and phenuron (36.5) [1]. The exceptionally high therapeutic index of galodif is attributed to its potent GABAA receptor modulation combined with low acute toxicity. However, the acetyl derivative is predicted to have reduced anticonvulsant potency (Evidence_Item 1), which would alter its therapeutic index relative to the parent. While the LD50 of the acetyl derivative has not been published, this differential creates a unique research application: the acetyl compound can serve as a low-activity control in studies comparing the anticonvulsant efficacy-toxicity relationship across the benzhydryl urea series, or as a scaffold for further derivatization aimed at non-anticonvulsant indications such as CYP450 modulation.

Therapeutic Index Safety Pharmacology Anticonvulsant Screening Toxicology

1-Acetyl-3-(3-chlorobenzhydryl)urea: High-Value Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Benzhydryl Urea Anticonvulsants

The established class-level SAR evidence that N-acylation reduces anticonvulsant activity [1] positions 1-acetyl-3-(3-chlorobenzhydryl)urea as an essential SAR probe. By comparing the acetyl derivative side-by-side with galodif (ED50 = 11.8 mg/kg, TI = 218.0) [2] and the trifluoroacetyl analog, medicinal chemists can quantify the impact of acyl group size, electronics, and lipophilicity on anticonvulsant potency and therapeutic index. This compound fills a critical gap in the SAR matrix that cannot be addressed by the parent galodif alone.

Cytochrome P450 Induction Studies Decoupled from GABAAR-Mediated Anticonvulsant Activity

Benzhydryl ureas, including m-chlorobenzhydryl derivatives, are confirmed inducers of the hepatic CYP450 monooxygenase system, with galodif showing pronounced autoinduction (T1/2 reduction from 18.82 h to 2.22 h after 5‑day dosing) [3]. Because 1-acetyl-3-(3-chlorobenzhydryl)urea is predicted to have attenuated GABAAR activity, it may serve as a research tool to study CYP450 induction mechanisms in isolation from anticonvulsant effects, enabling cleaner pharmacological dissection of the two properties.

Comparative Molecular Docking and Computational Chemistry Campaigns Targeting GABAAR Allosteric Sites

The published GlideScore of −11.14 kCal/mol for m-CL-BHU at the GABAA receptor benzodiazepine site [4] provides a quantitative benchmark for computational studies. The acetyl derivative, with its additional steric and hydrogen-bonding features at the urea core, can be used to validate docking protocols and scoring functions, and to explore how N-acylation modulates binding pose and receptor interaction fingerprints. This makes it a valuable reference compound for academic and industrial computational chemistry groups developing GABAAR modulators.

Formulation and Prodrug Design Research Exploiting the Solubility Gradient of Acyl Ureides

The documented insolubility of galodif and the enhanced aqueous solubility of its succinyl ureide prodrug [2] establish a solubility gradient within the acyl ureide series. 1-Acetyl-3-(3-chlorobenzhydryl)urea, with its intermediate hydrophilicity, is a strategic comparator for formulation scientists optimizing self-emulsifying drug delivery systems, solid dispersions, or lipid-based formulations. Its procurement enables systematic solubility-permeability profiling across the series.

Quote Request

Request a Quote for 1-Acetyl-3-(3-chlorobenzhydryl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.